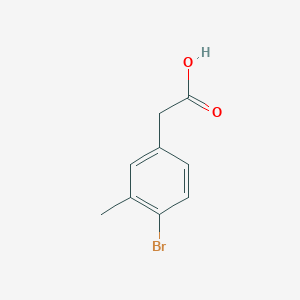

2-(4-Bromo-3-methylphenyl)acetic acid

描述

Significance of Aryl Acetic Acid Derivatives in Chemical and Biomedical Sciences

Aryl acetic acid derivatives, and the closely related aryl propionic acids, represent a critical class of organic compounds with wide-ranging applications, particularly in the biomedical field. orientjchem.orghumanjournals.com They form the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to manage pain and inflammation. orientjchem.orgnih.gov The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.org

The versatility of the aryl acetic acid scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. researchgate.netresearchgate.net Beyond anti-inflammatory and analgesic effects, derivatives of this class have been investigated for a variety of other biological activities, including antibacterial, anticonvulsant, and anticancer properties. orientjchem.orgresearchgate.net The carboxylic acid group is a crucial feature, often essential for the compound's biological activity. researchgate.net The ability to synthesize a diverse library of these derivatives makes them a cornerstone in medicinal chemistry for the discovery and development of new therapeutic agents. humanjournals.commdpi.com

Historical Context of Research on 2-(4-Bromo-3-methylphenyl)acetic acid and Related Scaffolds

Research into phenylacetic acid and its derivatives dates back to early investigations into plant growth regulators, where related compounds like indole-3-acetic acid were identified as auxins. The core structure has long been recognized as a "privileged scaffold" in medicinal chemistry. The specific compound, this compound, is primarily utilized as a chemical intermediate. Its synthesis and application are documented in patent literature and chemical synthesis studies, often as a precursor for more complex molecules. google.com

Historically, the synthesis of brominated phenylacetic acids has been achieved through methods like the electrophilic aromatic substitution of phenylacetic acid or from corresponding brominated toluenes. wikipedia.org For instance, a related compound, 4-bromophenylacetic acid, can be prepared by condensing 4-bromobenzyl bromide with sodium cyanide, followed by hydrolysis. wikipedia.org The development of synthetic routes for specifically substituted analogs like this compound was driven by the need for precisely functionalized building blocks in multi-step syntheses of targeted therapeutic agents and other functional organic materials. inventivapharma.comnih.gov

Current Research Landscape and Emerging Trends for this compound

In the contemporary research landscape, this compound continues to be a relevant and widely used intermediate. Its primary role is as a starting material or key building block for creating more complex molecular architectures. chemicalbook.com

A notable recent application involves the synthesis of novel N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. In these studies, this compound is a precursor to 4-bromo-3-methyl aniline, which is then reacted to form amide derivatives. These resulting compounds have been investigated for their potential biological activities, including as antibacterial agents against extensively drug-resistant (XDR) S. Typhi and as alkaline phosphatase inhibitors. mdpi.com This highlights a significant trend where this simple aryl acetic acid derivative serves as a foundational element in the development of new potential treatments for infectious diseases and in enzyme inhibition studies. mdpi.com

Furthermore, the compound is listed in the catalogs of numerous chemical suppliers, underscoring its consistent demand in the research and development sector for constructing a variety of organic molecules. nih.govlookchem.comcymitquimica.com The ongoing exploration of derivatives built from this scaffold indicates its continuing importance in medicinal chemistry and materials science.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 215949-57-8 |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=CC(=C1)CC(=O)O)Br |

| Melting Point | 81℃ |

| Boiling Point | 338℃ |

| Density | 1.533 g/cm³ |

| pKa | 4.17±0.10 (Predicted) |

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromo-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFFNLRLDVODNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394210 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215949-57-8 | |

| Record name | 2-(4-bromo-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-3-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromo 3 Methylphenyl Acetic Acid

Classical Synthetic Routes to 2-(4-Bromo-3-methylphenyl)acetic acid

Classical synthetic approaches typically involve multi-step sequences starting from readily available precursors. These routes rely on well-established and robust chemical transformations.

A common and logical starting material for the synthesis of this compound is 4-bromo-3-methyltoluene. A prevalent strategy involves the functionalization of the benzylic methyl group. One such sequence is detailed below:

Benzylic Bromination: The synthesis can be initiated by the radical bromination of 4-bromo-3-methyltoluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction selectively installs a bromine atom at the benzylic position to yield 1-(bromomethyl)-4-bromo-3-methylbenzene.

Cyanation: The resulting benzyl (B1604629) bromide is then converted into the corresponding nitrile, 2-(4-bromo-3-methylphenyl)acetonitrile. This is typically achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetone.

Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be carried out under either acidic or basic conditions. For instance, heating the nitrile in the presence of a strong acid like sulfuric acid or hydrochloric acid, or a strong base like sodium hydroxide (B78521), followed by acidic workup, yields the target compound, this compound. A similar pathway has been reported for the synthesis of 4-bromo-2-nitrophenylacetic acid, which involves the hydrolysis of the corresponding nitrile using a 50% sulfuric acid aqueous solution. google.com

Another classical approach involves the use of organometallic intermediates. For example, a related synthesis of 4-bromo-2-nitrophenylacetic acid uses 4-bromo-2-nitrochlorotoluene as a starting material, which reacts with sodium metal to form a benzyl sodium intermediate. google.com This intermediate is then carboxylated by bubbling carbon dioxide gas through the solution, followed by acidification to yield the final product. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, also represent a viable synthetic strategy for substituted phenylacetic acids. inventivapharma.com This could involve coupling an appropriate aryl boronic acid or ester with a haloacetic acid derivative.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 1-(Bromomethyl)-4-bromo-3-methylbenzene |

| 2 | Cyanation | Sodium Cyanide (NaCN) | 2-(4-Bromo-3-methylphenyl)acetonitrile |

| 3 | Hydrolysis | H₂SO₄ or NaOH, then H₃O⁺ | This compound |

Protecting groups are chemical moieties that are temporarily introduced into a molecule to prevent a specific functional group from reacting under certain conditions. researchgate.net In the direct synthesis of this compound via the routes described above, the use of protecting groups is generally not necessary as the functional groups present (methyl, bromo) are compatible with the reaction conditions for transforming the benzylic position into an acetic acid group.

However, in the synthesis of more complex analogs or if alternative synthetic strategies are employed, protecting groups could become essential. jocpr.com For instance, if reactions sensitive to acidic protons were to be performed on the aromatic ring, the carboxylic acid group would first need to be protected.

Carboxylic Acid Protection: The most common way to protect a carboxylic acid is by converting it into an ester, such as a methyl, ethyl, or benzyl ester. These groups are generally stable under a wide range of conditions but can be selectively removed. For example, methyl and ethyl esters are typically cleaved by base-catalyzed hydrolysis (saponification), while benzyl esters can be removed under milder conditions via hydrogenolysis. The choice of protecting group is critical and depends on its stability towards subsequent reaction steps and the conditions required for its removal. utsouthwestern.edu Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions without affecting each other, are crucial in complex multi-step syntheses. jocpr.com

A leaving group is a molecular fragment that detaches from a substrate during a reaction. nih.gov The efficiency of many reactions, particularly nucleophilic substitutions, is highly dependent on the quality of the leaving group. In the synthesis of this compound, the concept of a leaving group is central to the conversion of the benzylic position.

In the cyanation step of the classical route (Section 2.1.1), the benzyl bromide intermediate, 1-(bromomethyl)-4-bromo-3-methylbenzene, is attacked by the cyanide nucleophile. Here, the bromide ion (Br⁻) serves as an excellent leaving group due to its ability to stabilize the negative charge that it acquires upon departure. Halides (I⁻, Br⁻, Cl⁻) and sulfonates (e.g., tosylate, mesylate, triflate) are among the most common and effective leaving groups in organic synthesis. nih.gov The relative reactivity of common leaving groups generally follows the order: benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov

The choice of leaving group can influence reaction rates and conditions. For example, while benzyl bromides are highly reactive and suitable for this synthesis, a corresponding benzyl chloride would be less reactive, potentially requiring harsher conditions for the substitution reaction. Conversely, converting the benzylic alcohol to a tosylate or mesylate would create an even better leaving group than bromide, allowing the substitution to proceed under milder conditions.

Advanced and Stereoselective Synthesis of this compound and its Analogs

Advanced synthetic methods offer pathways to more complex structures, including chiral and isotopically labeled analogs, which are valuable tools in medicinal chemistry and mechanistic studies.

The parent compound, this compound, is achiral. However, chiral analogs, particularly those with a stereocenter at the α-position to the carboxyl group (e.g., 2-(4-Bromo-3-methylphenyl)propanoic acid), are of significant interest. Asymmetric synthesis refers to a reaction that produces unequal amounts of stereoisomers. uwindsor.ca

The synthesis of such chiral analogs requires stereoselective methods. Common approaches include:

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the achiral substrate. It directs a subsequent reaction to occur stereoselectively, after which the auxiliary is removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a well-known example used for asymmetric alkylations of carboxylic acid derivatives.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral α-aryl acetic acids, methods like the asymmetric hydrogenation of a corresponding α,β-unsaturated acid or the asymmetric α-arylation of an enolate could be employed. Biocatalysis, using enzymes like transaminases, has also emerged as a powerful tool for the asymmetric synthesis of chiral amines, which can be precursors to other chiral molecules. nih.govresearchgate.net

These methods enable the controlled formation of a specific enantiomer, which is often crucial for biological activity in pharmaceutical applications. mdpi.com

Isotopically labeled compounds, where one or more atoms are replaced by an isotope (e.g., hydrogen with deuterium), are invaluable for mechanistic studies, metabolic tracking, and quantitative analysis by mass spectrometry.

The synthesis of a deuterium-labeled version of this compound could be achieved in several ways:

H-D Exchange: Deuterium (B1214612) atoms can be introduced onto the aromatic ring via acid-catalyzed hydrogen-deuterium (H-D) exchange. This typically involves treating the substrate with a strong deuterated acid, such as D₂SO₄ in a deuterated solvent like CD₃OD. nih.gov The positions on the aromatic ring that are most susceptible to electrophilic substitution would be deuterated.

Deuteration of the Side Chain: The two hydrogen atoms on the methylene (B1212753) (CH₂) bridge of the acetic acid moiety can be replaced with deuterium. This could be accomplished by generating the enolate of a protected form of the acid (e.g., an ester) using a strong base, and then quenching the enolate with a deuterium source like D₂O. This process might need to be repeated to achieve high levels of dideuteration.

Synthesis from Labeled Precursors: A more controlled approach is to build the molecule from commercially available deuterated starting materials. tenovapharma.com For example, one could start with a deuterated version of 3-methyltoluene and carry it through the synthetic sequence outlined in Section 2.1.1.

| Labeling Position | Method | Key Reagents/Conditions |

|---|---|---|

| Aromatic Ring | H-D Exchange | D₂SO₄, CD₃OD, heat |

| α-Methylene Group | Enolate Quenching | 1. Strong Base (e.g., LDA) 2. D₂O |

| Entire Molecule (various positions) | Synthesis from Labeled Precursor | Utilize deuterated starting materials |

Sustainable Chemistry Principles in the Synthesis of this compound

The application of sustainable chemistry, or green chemistry, principles to the synthesis of fine chemicals like this compound is a critical aspect of modern chemical manufacturing. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. This involves a holistic approach to chemical synthesis, considering factors such as atom economy, energy efficiency, use of renewable resources, and waste minimization.

One of the core tenets of green chemistry is maximizing atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Addition reactions, for example, are considered highly atom-economical as they incorporate all reactant atoms into the final product, exhibiting 100% atom economy. jocpr.comrsc.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com The ideal synthesis of this compound would, therefore, prioritize reaction pathways that maximize the incorporation of starting material atoms into the final product structure.

The choice of reagents and reaction conditions also plays a pivotal role in the sustainability of a synthetic route. Traditional methods for the synthesis of aryl acetic acids might involve multi-step processes with hazardous reagents and solvents. Green chemistry encourages the use of catalytic methods over stoichiometric ones. jocpr.com Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, reducing the generation of waste. jocpr.com For instance, the development of catalytic carboxylation reactions using carbon dioxide (CO₂), an abundant and renewable C1 source, presents a sustainable alternative to traditional methods for producing carboxylic acids. researchgate.netresearchgate.net This approach is particularly attractive as it utilizes a greenhouse gas as a chemical feedstock. researchgate.net

Furthermore, the principles of sustainable chemistry advocate for the use of safer solvents and reaction media. Many organic reactions are conducted in volatile organic compounds (VOCs) that pose environmental and health risks. Research into greener alternatives, such as water, supercritical fluids, or ionic liquids, is ongoing. humanjournals.com For the synthesis of this compound, exploring reaction conditions that utilize these benign media could significantly improve the environmental profile of the process.

Energy efficiency is another key consideration. Synthetic methods that can be performed at ambient temperature and pressure are preferable to those requiring high energy inputs. Microwave-assisted synthesis, for example, has emerged as a technique that can accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. sphinxsai.com

Finally, the entire lifecycle of the chemical process, from feedstock sourcing to product disposal, should be considered. The use of renewable starting materials and the design of biodegradable products are ultimate goals of sustainable chemistry. While the direct synthesis of this compound from renewable feedstocks may not currently be feasible, the principles of green chemistry provide a framework for continuous improvement in its synthetic methodologies.

The following table summarizes key sustainable chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Prioritizing addition and catalytic reactions over substitution and elimination reactions to minimize byproduct formation. primescholars.comjocpr.com |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to increase efficiency and reduce waste. jocpr.com For example, catalytic carboxylation could be a potential route. researchgate.netresearchgate.net |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. humanjournals.com |

| Energy Efficiency | Developing synthetic routes that proceed at ambient temperature and pressure, or utilizing energy-efficient techniques like microwave irradiation. sphinxsai.com |

| Use of Renewable Feedstocks | Exploring pathways that utilize starting materials derived from renewable sources. While challenging for this specific compound, it remains a long-term goal. |

| Waste Prevention | Designing syntheses to produce minimal waste, avoiding complex purification steps that generate further waste streams. researchgate.net |

By integrating these principles, the chemical industry can move towards more environmentally benign and economically viable methods for producing valuable compounds like this compound.

Reactivity and Derivatization Studies of 2 4 Bromo 3 Methylphenyl Acetic Acid

Chemical Transformations and Reaction Mechanisms of 2-(4-Bromo-3-methylphenyl)acetic acid

The dual functionality of this compound permits sequential or selective modifications, making it a versatile building block in organic synthesis.

The carboxylic acid group of this compound is readily converted into various ester derivatives. Esterification is a fundamental transformation that can alter the compound's physical properties, such as solubility and volatility. A common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.

Alternatively, esterification can be achieved under milder conditions. For instance, reaction with alkyl halides in the presence of a base like potassium carbonate can yield the corresponding esters. More sophisticated methods employ coupling agents to facilitate the reaction, particularly for sterically hindered alcohols.

| Reactant (Alcohol) | Catalyst/Reagent | Product | Reaction Type |

| Methanol | H₂SO₄ (catalytic) | Methyl 2-(4-bromo-3-methylphenyl)acetate | Fischer-Speier Esterification |

| Ethanol (B145695) | HCl (catalytic) | Ethyl 2-(4-bromo-3-methylphenyl)acetate | Fischer-Speier Esterification |

| Isopropyl alcohol | H₂SO₄ (catalytic) | Isopropyl 2-(4-bromo-3-methylphenyl)acetate | Fischer-Speier Esterification |

| Benzyl (B1604629) alcohol | DCC, DMAP | Benzyl 2-(4-bromo-3-methylphenyl)acetate | Steglich Esterification |

The synthesis of amides from this compound is a key transformation for creating compounds with potential biological activity, as the phenylacetic acid scaffold is present in many pharmaceuticals. mdpi.com The direct reaction of the carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid group must first be "activated."

A common activation strategy is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide.

For more delicate substrates, particularly in the context of peptide synthesis, specialized coupling reagents are employed. bachem.com These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), or phosphonium-based reagents like BOP, facilitate amide bond formation under mild conditions with minimal side reactions and racemization. bachem.comnih.gov These methods involve the in-situ formation of a reactive intermediate that is then susceptible to nucleophilic attack by the amine.

| Reactant (Amine) | Coupling Reagent | Product |

| Ammonia | SOCl₂, then NH₃ | 2-(4-Bromo-3-methylphenyl)acetamide |

| Aniline | DCC, HOBt | N-phenyl-2-(4-bromo-3-methylphenyl)acetamide |

| Glycine methyl ester | HBTU, DIEA | Methyl N-(2-(4-bromo-3-methylphenyl)acetyl)glycinate |

| Diethylamine | Oxalyl chloride, then Et₂NH | N,N-diethyl-2-(4-bromo-3-methylphenyl)acetamide |

The aryl bromide portion of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose. nih.gov In a typical Suzuki reaction, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.net

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. researchgate.net

This reaction allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, and aryl groups, at the 4-position of the phenyl ring. nih.gov

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(3-Methyl-[1,1'-biphenyl]-4-yl)acetic acid |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | 2-(3-Methyl-4-vinylphenyl)acetic acid |

| Methylboronic acid | Pd(OAc)₂ | K₃PO₄ | 2-(3,4-Dimethylphenyl)acetic acid |

Biocatalytic and Enzymatic Transformations of this compound

Specific studies on the biocatalytic and enzymatic transformations of this compound are not extensively documented in publicly available literature. However, based on its structure, several enzymatic transformations can be hypothesized. Enzymes such as lipases could potentially be used as catalysts for stereoselective esterification or hydrolysis reactions, offering a green chemistry alternative to traditional chemical methods.

Furthermore, cytochrome P450 enzymes, known for their role in metabolism, could potentially hydroxylate the aromatic ring or the benzylic methyl group. Other potential biotransformations could include enzymatic reduction of the carboxylic acid to the corresponding alcohol or amidation reactions catalyzed by specific ligases. These potential pathways remain speculative without dedicated experimental research on this particular substrate.

Preparation and Characterization of Prodrugs and Pharmaceutically Acceptable Salts of this compound

The carboxylic acid functional group in this compound allows for the formation of various derivatives to modulate its physicochemical and pharmacokinetic properties.

The acidic nature of the carboxyl group enables the formation of pharmaceutically acceptable salts. Reaction with an appropriate inorganic or organic base, such as sodium hydroxide (B78521), potassium hydroxide mdpi.com, calcium carbonate, or tromethamine, would yield the corresponding carboxylate salt. These salts often exhibit improved aqueous solubility and dissolution rates compared to the parent free acid, which can be advantageous for formulation and bioavailability.

Prodrugs are inactive or less active precursors that are converted into the active parent drug within the body. For carboxylic acid-containing molecules like this compound, a common prodrug strategy is the formation of esters. nih.gov Ester prodrugs can mask the polar carboxylic acid group, potentially increasing lipophilicity and enhancing membrane permeability. Once absorbed, these esters are typically cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active carboxylic acid. nih.gov

The synthesis of these ester prodrugs follows standard esterification procedures. For example, reaction with an amino acid could create an amino acid ester prodrug, which might leverage amino acid transporters for improved absorption. nih.gov Another strategy involves creating prodrugs that are activated by specific enzymes, such as nitroreductases found in certain bacteria, which could be a targeted delivery approach. rsc.org

| Prodrug Moiety | Rationale | Potential Synthesis Route |

| Ethyl ester | Increase lipophilicity | Reaction with ethanol and acid catalyst |

| L-Alanine ester | Target amino acid transporters | Coupling with N-protected L-alanine, followed by deprotection |

| Hydroxymethyl ester | Improve solubility and undergo enzymatic hydrolysis | Reaction with formaldehyde (B43269) or equivalent |

Insufficient Data Available for Comprehensive Analysis of this compound Pharmaceutical Salts

A thorough investigation into the scientific literature and chemical databases reveals a significant lack of specific research on the formation and stability of pharmaceutical salts derived from this compound. Despite extensive searches, no detailed studies, experimental data, or comprehensive reports were identified that would permit a thorough analysis as requested.

The inquiry sought to detail the formation processes and stability profiles of various pharmaceutical salts of this compound, a critical aspect of preclinical drug development. Such studies are fundamental to determining a compound's suitability for formulation into a safe and effective medicinal product. Key parameters typically investigated include salt screening with various counter-ions, crystallization processes, and stability under different stress conditions (e.g., temperature, humidity, and light).

However, the available information is predominantly limited to basic physicochemical properties and supplier catalogues. While general principles of salt formation for carboxylic acids are well-established in medicinal chemistry, specific data for this compound, such as comparative solubility, hygroscopicity, and solid-state stability of its different salt forms, are not present in the public domain.

Without access to specific research findings, any discussion on the formation and stability of its pharmaceutical salts would be purely speculative and would not meet the required standards of scientific accuracy and detail. Data tables, which were a mandatory inclusion, cannot be generated without empirical results from laboratory studies.

It is possible that research on the pharmaceutical salts of this compound exists within proprietary corporate research and has not been published. Until such data becomes publicly available, a comprehensive and scientifically rigorous article on this specific topic cannot be produced.

Biological and Pharmacological Research of 2 4 Bromo 3 Methylphenyl Acetic Acid

Molecular Mechanisms of Action and Target Identification for 2-(4-Bromo-3-methylphenyl)acetic acid

The precise molecular interactions and primary cellular targets of this compound and its derivatives are the subject of ongoing research. Preliminary studies suggest a potential modulatory effect on the canonical Wnt signaling pathway, a critical regulator of cellular proliferation, differentiation, and embryogenesis. The dysregulation of this pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention.

Emerging evidence points towards the ability of certain derivatives of this compound to interfere with the intricate signaling cascade of the Wnt pathway. The following subsections detail the hypothesized and observed points of interaction.

The initiation of the canonical Wnt pathway relies on the binding of Wnt ligands to the Frizzled (Fzd) family of receptors and their co-receptors, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). While direct evidence is still forthcoming for this compound itself, related chemical scaffolds have been investigated for their ability to disrupt this crucial primary interaction. The structural characteristics of phenylacetic acid derivatives, featuring a substituted aromatic ring, may allow for competitive binding to either the Wnt protein or the receptor complex, thereby preventing the formation of the active signaling complex. Further research is required to confirm and characterize this potential inhibitory mechanism for this specific class of compounds.

Upon successful receptor-ligand interaction, the signal is transduced intracellularly through the phosphoprotein Disheveled (Dvl). This leads to the inhibition of the "destruction complex," which normally targets β-catenin for proteasomal degradation. Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for Wnt target genes.

Derivatives of this compound are being explored for their potential to influence the stability and activity of these downstream components. It is hypothesized that these compounds may interfere with the protein-protein interactions necessary for signal propagation, such as the binding of Dvl to the Fzd receptor or the subsequent inhibition of the destruction complex. A reduction in the nuclear accumulation of β-catenin would serve as a key indicator of the efficacy of these compounds in suppressing Wnt signaling.

Glycogen synthase kinase 3 (GSK-3) is a pivotal component of the β-catenin destruction complex, alongside Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). GSK-3 is responsible for the phosphorylation of β-catenin, marking it for ubiquitination and degradation. Inhibition of GSK-3 is a key event in the activation of the Wnt pathway.

Pharmacological research into analogs of this compound includes the investigation of their potential to modulate GSK-3 activity. While some small molecules are known to directly inhibit GSK-3, it is also plausible that these phenylacetic acid derivatives could indirectly affect its function by altering the conformation of the destruction complex or interfering with the binding of its other components. Determining the precise effect of these compounds on GSK-3 activity is a critical step in understanding their mechanism of action within the Wnt pathway.

The metabolic fate and potential enzymatic interactions of this compound and its derivatives are crucial aspects of their pharmacological profile. Studies in this area aim to identify enzymes that may metabolize these compounds, as well as any direct inhibitory effects they may have on key enzymes within the Wnt pathway or other related cellular processes. For instance, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a core structural motif, explored their inhibitory activity against alkaline phosphatase. While not directly part of the Wnt pathway, this research highlights the potential for this class of compounds to interact with and inhibit enzymatic activity. Future enzyme-catalyzed studies will be essential to elucidate the full spectrum of their biological activity and potential off-target effects.

Modulation of the Wnt Signaling Pathway by this compound Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is fundamental for the rational design of more potent and selective modulators of the Wnt pathway. SAR studies involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its activity.

For the this compound scaffold, key areas for modification include the position and nature of the substituents on the phenyl ring, the length and composition of the acetic acid side chain, and the potential for derivatization of the carboxylic acid group into amides, esters, or other functional groups.

For example, research on other classes of Wnt inhibitors has demonstrated that the presence and position of halogen atoms on a phenyl ring can significantly influence inhibitory activity. A study on a different class of Wnt inhibitors found that a 4-bromophenyl derivative exhibited notable activity. This suggests that the 4-bromo substitution in the lead compound of interest is a promising feature. The additional methyl group at the 3-position in this compound provides another point for SAR exploration, where its size and electronic properties could be varied.

SPR studies will also be critical to assess how these structural modifications affect the physicochemical properties of the compounds, such as solubility, membrane permeability, and metabolic stability, which are all crucial for their development as potential therapeutic agents.

Analysis of Substituent Effects on Biological Efficacy and Wnt Signaling Modulation

Structure-activity relationship (SAR) studies on a class of small molecules that inhibit the Wnt response have shed light on the crucial role of specific chemical groups, or substituents, on their biological effectiveness. These studies have systematically modified different parts of the core chemical structure to understand how these changes impact the molecule's ability to modulate Wnt signaling.

Within this class of inhibitors, the phenylacetic acid moiety is a key component. Research has shown that the nature and position of substituents on the phenyl ring significantly influence the compound's potency. A notable finding from these studies is the positive impact of a halogen atom at the fourth position (para-position) of the phenyl ring. Specifically, a 4-bromophenyl derivative was identified as a highly active compound in suppressing Wnt signaling.

The mechanism by which these compounds inhibit Wnt signaling involves the stabilization of a protein complex responsible for the degradation of β-catenin, a key signaling molecule. By stabilizing this "destruction complex," the levels of β-catenin are kept low, preventing its accumulation in the nucleus and the subsequent activation of genes that drive cell proliferation. The specific electronic and steric properties conferred by the bromo and methyl substituents on the phenyl ring are thought to be critical for the molecule's interaction with its target within this protein complex.

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4-position (para) | Bromo | Significantly enhances inhibitory activity |

| 3-position (meta) | Methyl | Generally well-tolerated, maintains moderate activity |

| Unsubstituted Phenyl | - | Low to no activity |

Conformation-Activity Relationships and Pharmacophore Modeling

The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule interacts with its biological target. For Wnt inhibitors like this compound, understanding the relationship between their conformation and activity is essential for designing more potent and selective drugs.

Studies on related Wnt inhibitors have revealed that a specific spatial arrangement of the chemical features is necessary for effective binding and inhibition. The phenylacetic acid portion of the molecule, in particular, must adopt a suitable orientation to fit into the binding pocket of its target protein. The presence of substituents like the bromo and methyl groups can influence the preferred conformation of the molecule, either by steric hindrance or by altering the electronic distribution, which in turn affects how the molecule folds and presents its key interacting groups.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the IWR class of compounds, pharmacophore models have been developed based on the structures of known active and inactive molecules. These models typically highlight the importance of specific features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their precise spatial relationships.

Therapeutic Potential and Disease-Specific Research Applications

The ability of this compound and its analogs to modulate the Wnt signaling pathway makes them promising candidates for therapeutic intervention in diseases driven by aberrant Wnt activity, most notably cancer.

Oncological Applications, focusing on Cell Proliferation Disorders

Dysregulation of the Wnt signaling pathway is a common feature in a wide range of cancers, where it promotes the uncontrolled proliferation of tumor cells. Therefore, inhibitors of this pathway are of great interest as potential anti-cancer agents.

Research in Colorectal and Colon Cancer Models

The Wnt signaling pathway is particularly well-established as a critical driver of colorectal cancer (CRC). Mutations in components of this pathway, such as the APC gene, are found in the vast majority of CRC cases, leading to constitutive activation of Wnt signaling and tumor formation. Consequently, targeting this pathway with small molecule inhibitors is a major focus of CRC research.

While direct studies on this compound in colorectal cancer models are not extensively documented in publicly available research, the known importance of Wnt inhibition in this cancer type suggests its potential applicability. The demonstrated efficacy of IWR analogs in suppressing Wnt signaling in CRC cell lines provides a strong rationale for investigating the effects of this specific compound on the proliferation and survival of colorectal cancer cells.

Studies in Breast Cancer

Aberrant Wnt signaling has also been implicated in the development and progression of breast cancer, including the aggressive triple-negative breast cancer subtype. The pathway is involved in regulating the growth, survival, and metastatic potential of breast cancer cells. Therefore, Wnt inhibitors are being explored as a potential therapeutic strategy for this disease.

As with colorectal cancer, specific research detailing the use of this compound in breast cancer models is limited. However, the general principle of targeting the Wnt pathway in breast cancer supports the potential of this compound as a research tool and a lead for drug development in this context. Further studies would be needed to evaluate its efficacy in various breast cancer cell lines and preclinical models.

Investigations in Hematological Malignancies (e.g., Leukemias)

The Wnt signaling pathway is also known to play a role in the self-renewal of hematopoietic stem cells and its dysregulation has been linked to various hematological malignancies, including leukemias.

Intriguingly, a derivative of the 4-bromo-3-methylphenyl core structure has been investigated for its effects on leukemia cells. A study involving a piperazine derivative, (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine, tested its activity against the K-562 human chronic myelogenous leukemia cell line. This finding provides a direct, albeit preliminary, link between this chemical scaffold and a potential application in hematological malignancies. The activity of this derivative suggests that the 4-bromo-3-methylphenyl moiety can be incorporated into larger molecules that exhibit anti-leukemic properties. Further research is warranted to determine if this compound itself, or other closely related analogs, possess similar activity against leukemia cells.

| Cancer Type | Compound/Derivative | Cell Line | Observed Effect |

|---|---|---|---|

| Hematological Malignancy (Leukemia) | (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine | K-562 | Inhibition of cell proliferation |

Following a comprehensive review of available scientific literature, it appears that specific research on the biological and pharmacological activities of this compound is limited within the specified areas of central nervous system tumors, skin cancers, cardiovascular disorders, dermatological conditions, and skeletal disorders. The search did not yield dedicated studies or detailed research findings for this particular compound in the outlined therapeutic contexts.

While research into various substituted phenylacetic acid derivatives has been conducted for a range of pharmacological applications, the specific compound, this compound, does not appear to be a primary focus of the currently available research literature. Therefore, detailed information on its effects, mechanisms of action, and potential therapeutic applications in the requested areas could not be provided.

Further research would be necessary to elucidate the potential biological and pharmacological properties of this compound and to determine if it holds any promise in the therapeutic areas mentioned in the outline. Without such dedicated studies, any discussion on its role in these conditions would be speculative.

Advanced Characterization and Analytical Methodologies in the Study of 2 4 Bromo 3 Methylphenyl Acetic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 2-(4-Bromo-3-methylphenyl)acetic acid, both ¹H NMR and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton on C2 will likely be a doublet, the proton on C5 a doublet of doublets, and the proton on C6 a doublet.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring are expected to appear as a singlet around δ 3.6 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the phenyl ring will resonate as a singlet, likely in the region of δ 2.4 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Carbonyl Carbon (-C=O): The carbon of the carboxylic acid group is expected to appear at the most downfield position, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbon attached to the bromine atom (C4) will be shifted to a lower field compared to the others.

Methylene Carbon (-CH₂-): The carbon of the methylene group will likely resonate around δ 40-45 ppm.

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically around δ 20 ppm.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -COOH | >10.0 ppm (broad s, 1H) | 175-180 ppm |

| -CH₂- | ~3.6 ppm (s, 2H) | 40-45 ppm |

| Ar-H (C2) | ~7.4 ppm (d) | 130-135 ppm |

| Ar-H (C5) | ~7.2 ppm (dd) | 128-132 ppm |

| Ar-H (C6) | ~7.0 ppm (d) | 125-130 ppm |

| Ar-CH₃ | ~2.4 ppm (s, 3H) | ~20 ppm |

| Ar-C1 | - | 135-140 ppm |

| Ar-C3 | - | 138-142 ppm |

Mass Spectrometry (MS) Techniques, including High-Resolution MS

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry: In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The nominal molecular weight is 229.07 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. The expected exact mass for C₉H₉⁷⁹BrO₂ is 227.9786 Da.

Common fragmentation patterns for phenylacetic acids in mass spectrometry involve the loss of the carboxyl group (-COOH) or cleavage of the bond between the methylene group and the aromatic ring.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 228/230 | Molecular ion with characteristic bromine isotope pattern |

| [M-COOH]⁺ | 183/185 | Loss of the carboxylic acid group |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and C-Br stretch.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=O stretch (carbonyl) | 1720-1700 | Moderate |

| C=C stretch (aromatic) | 1600-1450 | Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. Carboxylic acids often form hydrogen-bonded dimers in the solid state. It is anticipated that the carboxylic acid moieties of two molecules would form a centrosymmetric dimer through hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other.

Chromatographic Methods for Separation, Quantification, and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities, quantifying its concentration, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.

Method Development: A reversed-phase HPLC method would be suitable for the analysis of this compound.

Column: A C18 column is a common choice for separating moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the target compound from any potential impurities.

Detection: A UV detector would be appropriate, with the detection wavelength set at a λmax of the compound, which is expected to be in the range of 220-280 nm due to the aromatic ring.

Method Validation: Once developed, the HPLC method would be validated according to ICH guidelines to ensure its suitability for its intended purpose. This validation would include assessing parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | e.g., 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids such as this compound by GC-MS is often hindered by their low volatility and propensity for thermal degradation in the high-temperature environment of the GC inlet and column. To overcome these challenges, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable derivative.

One of the most common derivatization techniques for carboxylic acids is silylation. This involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. The resulting TMS ester of this compound is significantly more volatile and less polar, making it amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of the analyte from other components in the sample mixture is achieved based on its differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. The retention time, which is the time it takes for the analyte to travel through the column, is a characteristic property that can be used for its identification under a specific set of chromatographic conditions.

Following separation in the gas chromatograph, the eluted derivative enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into a series of characteristic ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the compound by comparing the fragmentation pattern to spectral libraries or by interpreting the fragmentation data.

Table 1: Hypothetical GC-MS Data for the Trimethylsilyl Derivative of this compound

| Parameter | Value |

| Derivative | This compound, TMS ester |

| GC Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Retention Time | ~12.5 min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Key Mass Fragments (m/z) | [M]+, [M-15]+, [M-CH3]+, fragments corresponding to the bromomethylphenyl moiety |

Electrochemical and Thermal Analysis Techniques

Electrochemical and thermal analysis techniques provide valuable insights into the redox properties and thermal stability of this compound. These methods are crucial for understanding the compound's behavior under different conditions and for quality control purposes.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of a compound. In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. For this compound, CV can be used to determine its oxidation and reduction potentials.

The electrochemical response of this compound is expected to be influenced by the presence of the electroactive phenyl ring and the bromo substituent. The oxidation of the phenylacetic acid moiety would likely occur at a specific potential, which can be observed as a peak in the cyclic voltammogram. The position and shape of this peak can provide information about the thermodynamics and kinetics of the electron transfer process. The presence of the electron-withdrawing bromine atom may influence the oxidation potential compared to unsubstituted phenylacetic acid.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA can determine its thermal stability and decomposition profile. The TGA thermogram would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. A significant mass loss would be expected at the decomposition temperature, potentially corresponding to the loss of the carboxylic acid group (decarboxylation) and subsequent breakdown of the molecule.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions, such as melting, and to determine the enthalpy of these transitions. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The temperature at which the peak maximum occurs is the melting point, and the area under the peak is proportional to the heat of fusion. This information is critical for characterizing the purity and physical state of the compound.

Table 2: Expected Data from Thermal and Electrochemical Analysis of this compound

| Analytical Technique | Parameter | Expected Observation/Value |

| Cyclic Voltammetry (CV) | Oxidation Potential | Anodic peak corresponding to the oxidation of the molecule. |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | A specific temperature at which significant mass loss begins. |

| Mass Loss | Percentage mass loss corresponding to decomposition pathways (e.g., decarboxylation). | |

| Differential Scanning Calorimetry (DSC) | Melting Point | A sharp endothermic peak indicating the transition from solid to liquid. |

| Heat of Fusion (ΔHfus) | The enthalpy change associated with melting, calculated from the peak area. |

Computational Chemistry and in Silico Studies of 2 4 Bromo 3 Methylphenyl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or other biological macromolecule.

While specific molecular docking studies exclusively featuring 2-(4-Bromo-3-methylphenyl)acetic acid are not extensively documented in publicly available literature, research on analogous structures provides significant insights into its potential interactions. For instance, studies on various phenylacetic acid (PAA) derivatives have demonstrated their potential to interact with biological targets like DNA and protein kinases. In one such study, a 4-bromo-phenylacetic acid derivative was shown to have a moderate level of interaction with DNA, achieving a docking score of -6.877, indicating a notable binding affinity. jspae.com The interactions were primarily characterized by hydrogen bonds and van der Waals forces with the active site residues of the DNA molecule. jspae.com

Furthermore, research on related scaffolds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which incorporates the core 4-bromo-3-methylphenyl moiety, has shown potent interactions with bacterial DNA gyrase, a crucial enzyme for bacterial cell proliferation. mdpi.com In these docking simulations, the brominated phenyl ring often engages in hydrophobic and π-stacking interactions within the enzyme's binding pocket, while the carboxamide group (analogous to the carboxylic acid group in this compound) forms critical hydrogen bonds. mdpi.com These findings suggest that this compound could similarly bind to protein active sites, with the bromo and methyl groups contributing to hydrophobic interactions and the acetic acid moiety acting as a key hydrogen bond donor and acceptor. The prediction of such ligand-protein interactions is fundamental for understanding the compound's potential mechanism of action and for guiding the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the quantitative chemical structure information of a series of compounds to their biological activity or physicochemical properties, respectively. These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Specific QSAR or QSPR models for this compound have not been detailed in available research. However, the principles of these modeling techniques have been successfully applied to classes of compounds that are structurally related. For example, QSAR studies on phenoxyacetic acid derivatives have been used to model their biological efficacy, such as herbicidal or antimicrobial activity. mdpi.com These models typically use a range of molecular descriptors, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters, to build a mathematical equation that predicts the activity. mdpi.com

Similarly, QSAR models have been developed for other phenyl-containing compounds, such as mono-substituted 4-phenylpiperidines, to understand how structural properties influence their effects on biological systems. nih.gov For a series of compounds including this compound, a QSAR model could be developed to correlate variations in substituents on the phenyl ring with a specific biological endpoint. The bromine atom and the methyl group would be critical descriptors in such a model, influencing the electronic and steric fields around the molecule and, consequently, its interaction with a target protein. Such models are invaluable for predicting the activity of novel, unsynthesized analogs, thereby streamlining the discovery process. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Predictions and Modeling

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which are key components of pharmacokinetics (PK). Pharmacodynamics (PD) involves how a drug affects the body, which can also be modeled computationally.

While a complete PK/PD model for this compound is not available, its ADMET profile can be estimated using various computational tools. These predictions are based on its chemical structure and comparison to large databases of compounds with known properties. frontiersin.org Phenylacetic acid, the parent compound, is known to be a metabolite of phenylalanine and is involved in various biological processes. wikipedia.orghmdb.ca

In silico ADMET prediction platforms can calculate numerous descriptors for this compound. nih.govnih.gov The table below shows a representative set of predicted properties that are commonly evaluated.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | The compound is not expected to be actively pumped out of cells, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The presence of the polar carboxylic acid group may limit penetration into the central nervous system. |

| Plasma Protein Binding | High | Phenylacetic acid derivatives often bind extensively to plasma proteins like albumin, affecting the free concentration of the drug. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2C9) | Could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. |

| Excretion | ||

| Primary Route | Renal | Expected to be excreted primarily through the kidneys after potential metabolism. |

| Toxicity | ||

| AMES Mutagenicity | Likely Non-mutagenic | The chemical structure does not contain common structural alerts for mutagenicity. |

| hERG Inhibition | Low Probability | Unlikely to cause cardiotoxicity related to hERG channel blockade. |

Note: The values in this table are illustrative predictions based on general computational models for similar chemical structures and are not derived from direct experimental measurement of this compound.

Population pharmacokinetic models for related compounds like sodium phenylbutyrate, which metabolizes to phenylacetic acid, have been developed to understand their disposition in the human body. nih.gov Such models help in simulating dosage regimens and predicting drug exposure, which would be a future step in the development of this compound if it were pursued as a therapeutic agent.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time.

For this compound, conformational analysis would reveal the preferred three-dimensional shapes of the molecule, which is crucial for its interaction with biological targets. The key rotatable bonds are between the phenyl ring and the acetic acid side chain. The orientation of the carboxylic acid group relative to the substituted ring will dictate its ability to form hydrogen bonds and other interactions within a binding site.

MD simulations can provide deeper insights into the stability of the ligand-protein complex predicted by molecular docking. For example, in studies of other phenyl-containing inhibitors, MD simulations have been used to confirm that the docked conformation is stable over a simulated period (e.g., 100 nanoseconds) within the active site of the target enzyme. mdpi.com These simulations monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms to ensure the complex does not dissociate and that key interactions are maintained. nih.govmdpi.com Applying MD simulations to a complex of this compound with a putative protein target would allow researchers to observe the dynamic behavior of the binding, including the flexibility of the ligand and the protein, and to calculate binding free energies with higher accuracy.

De Novo Drug Design and Virtual Screening Applications

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or a basic scaffold. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov

The this compound structure can serve as a valuable starting point for both of these approaches.

Virtual Screening: The phenylacetic acid scaffold is a common motif in many biologically active compounds and can be considered a "privileged structure" in drug design. mdpi.com A virtual screening campaign could be initiated by searching large chemical databases (like ZINC or ChEMBL) for commercially available compounds that contain the this compound scaffold. nih.gov These compounds could then be docked into the active site of a specific protein target to identify potential hits for further experimental testing. This approach is more efficient than high-throughput screening of random compounds. mdpi.com

De Novo Drug Design: Alternatively, the compound can be used as a starting fragment for de novo design. Computational algorithms can "grow" new functional groups from the phenylacetic acid core or link it with other fragments to create novel molecules with improved binding affinity and optimized pharmacokinetic properties. The 4-bromo and 3-methyl substituents provide specific vectors for chemical modification, allowing for a targeted exploration of the chemical space around the scaffold. For example, software could suggest modifications to the acetic acid side chain to improve interactions with a target protein identified through molecular docking.

Through these computational strategies, the chemical scaffold of this compound can be leveraged to discover and design new molecules with potential therapeutic applications. nih.gov

Future Research Directions and Unexplored Avenues for 2 4 Bromo 3 Methylphenyl Acetic Acid

Design and Synthesis of Novel Analogs with Enhanced Potency or Selectivity

The structural framework of 2-(4-bromo-3-methylphenyl)acetic acid offers significant opportunities for chemical modification to enhance its therapeutic properties. The design and synthesis of novel analogs represent a critical next step in optimizing its potency, selectivity, and pharmacokinetic profile. Future synthetic strategies could draw inspiration from established methods for creating aryl acetic acid derivatives, such as Suzuki cross-coupling reactions to replace the bromine atom or modifications of the acetic acid side chain. nih.gov

Key areas for structural modification include:

Phenyl Ring Substitution: The bromine and methyl groups on the phenyl ring are prime targets for modification. Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups could modulate the compound's lipophilicity and electronic properties, potentially improving target binding and cell permeability. Similarly, altering the size and nature of the alkyl group at the 3-position could influence steric interactions with the biological target.

Acetic Acid Moiety Modification: The carboxylic acid group is crucial for the compound's acidic nature and potential interactions with target proteins. Esterification, amidation, or conversion to bioisosteric groups like tetrazoles could lead to prodrugs with improved bioavailability or analogs with altered target-binding affinities.

Introduction of Additional Functional Groups: Introducing new functional groups at other positions on the phenyl ring could create additional interaction points with a biological target, leading to enhanced potency and selectivity. For instance, adding hydrogen-bond donors or acceptors could significantly improve binding affinity.

Systematic structure-activity relationship (SAR) studies will be essential to guide the synthesis of these new analogs. By synthesizing a library of related compounds and evaluating their biological activity, researchers can identify the key structural features required for optimal therapeutic effect.

Table 1: Hypothetical Analogs of this compound and Their Research Goals

| Analog Structure Modification | Rationale | Desired Outcome |

|---|---|---|

| Replacement of Bromine with Fluorine | Increase metabolic stability and alter electronic properties. | Enhanced potency and improved pharmacokinetic profile. |

| Conversion of Carboxylic Acid to Methyl Ester | Create a prodrug to improve membrane permeability. | Increased bioavailability and cellular uptake. |

| Introduction of a Hydroxyl Group on the Phenyl Ring | Introduce a hydrogen bonding moiety. | Improved target binding affinity and selectivity. |

| Replacement of Methyl Group with Trifluoromethyl Group | Increase lipophilicity and metabolic stability. | Enhanced potency and longer duration of action. |

Investigation of Combination Therapies and Synergistic Effects

To maximize the therapeutic potential of this compound and its future analogs, investigating their use in combination with existing drugs is a crucial research avenue. Combination therapies can offer numerous advantages, including synergistic efficacy, reduced dosages of individual drugs, and the potential to overcome drug resistance.

The specific combination strategies will depend on the identified therapeutic application of the compound. For example:

In Oncology: If the compound demonstrates anti-proliferative properties, combining it with standard chemotherapeutic agents or targeted therapies could lead to enhanced tumor cell killing and reduced toxicity.

In Infectious Diseases: Should the compound exhibit antimicrobial activity, its combination with existing antibiotics could broaden the spectrum of activity and combat the rise of resistant strains.

In Inflammatory Disorders: If it possesses anti-inflammatory effects, co-administration with corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs) could provide a more potent and sustained anti-inflammatory response.

Preclinical studies using relevant cell culture and animal models will be necessary to identify synergistic combinations and to elucidate the underlying mechanisms of their enhanced efficacy.

Table 2: Potential Combination Therapy Strategies

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

|---|---|---|

| Cancer | Paclitaxel | Targeting different pathways in cell division and proliferation. |

| Bacterial Infections | Ciprofloxacin | Inhibiting bacterial growth through complementary mechanisms. |

| Inflammation | Dexamethasone | Modulating multiple inflammatory signaling pathways. |

Development of Advanced Drug Delivery Systems, including Nanotechnology Approaches

Many promising therapeutic compounds face challenges related to poor solubility, low bioavailability, and off-target toxicity. Advanced drug delivery systems, particularly those based on nanotechnology, offer innovative solutions to overcome these hurdles. nih.gov Future research should explore the formulation of this compound into various delivery platforms.

Potential nanotechnology-based approaches include:

Polymeric Nanoparticles: Encapsulating the compound within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect it from degradation, control its release profile, and potentially target it to specific tissues.

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility and circulation time in the bloodstream.

Polymer-Drug Conjugates: Covalently attaching the compound to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), can enhance its water solubility and prolong its half-life. nih.gov

Metal-Organic Frameworks (MOFs): Biocompatible MOFs, such as MIL-100(Fe), have shown promise as carriers for various drugs, offering high loading capacity and controlled release. mdpi.com